molecular formula C13H19NO2 B14927852 [(4-Ethoxy-3-methoxyphenyl)methyl](prop-2-EN-1-YL)amine

[(4-Ethoxy-3-methoxyphenyl)methyl](prop-2-EN-1-YL)amine

Cat. No.: B14927852
M. Wt: 221.29 g/mol
InChI Key: FFZIJLWVBRMMPK-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methoxyphenyl)methylamine is a secondary amine featuring a benzyl backbone substituted with ethoxy (C₂H₅O–) and methoxy (CH₃O–) groups at the 4- and 3-positions, respectively. The allylamine (prop-2-en-1-yl) group is directly attached to the benzyl nitrogen. This compound is structurally related to bioactive amines but lacks direct pharmacological data in the provided evidence. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol (calculated).

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19NO2/c1-4-8-14-10-11-6-7-12(16-5-2)13(9-11)15-3/h4,6-7,9,14H,1,5,8,10H2,2-3H3

InChI Key

FFZIJLWVBRMMPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-3-methoxyphenyl)methylamine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methoxyphenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

(4-Ethoxy-3-methoxyphenyl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Ethoxy-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may inhibit the monoamine oxidase-catalyzed deamination of certain amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (4-Ethoxy-3-methoxyphenyl)methylamine with structurally related compounds:

Compound Name Substituents on Aromatic Ring Amine Group Molecular Formula Key Features/Activities Reference
(4-Ethoxy-3-methoxyphenyl)methylamine 4-Ethoxy, 3-methoxy Allylamine C₁₃H₁₉NO₂ High lipophilicity, potential metabolic stability
(4-Methoxyphenyl)methylamine 4-Methoxy Allylamine C₁₁H₁₅NO Simpler structure, lower LogP (~1.8)
7-Methoxy-N,N-di(prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine 7-Methoxy (acridine core) Di-allylamine C₁₉H₂₁N₂O Anti-cholinesterase activity (IC₅₀ ~0.5 µM)
2-(5-Methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine 5-Methoxy-indole Allyl, methylamine C₁₅H₂₀N₂O Psychoactive potential (serotonergic affinity)
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine 4-Methoxy, conjugated allyl Allylamine C₁₃H₁₇NO Rigid structure (E-configuration)

Key Comparisons

Substituent Effects: The ethoxy group in the target compound increases steric bulk and lipophilicity (predicted LogP ~2.5) compared to the methoxy-only analog (LogP ~1.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity :

  • Allylamine derivatives are recurrent in bioactive molecules. For example, 7-methoxy-N,N-di(prop-2-en-1-yl)-1,2,3,4-tetrahydroacridin-9-amine shows anti-cholinesterase activity , while indole-containing analogs () interact with serotonin receptors. The target compound’s lack of a heterocyclic core may limit direct receptor binding but could serve as a synthetic intermediate.

Synthetic Accessibility :

  • The compound can be synthesized via reductive amination of 4-ethoxy-3-methoxybenzaldehyde with allylamine, a method analogous to ’s protocol for N-ethyl-1-(4-methoxyphenyl)propan-2-amine . Allylamine’s reactivity (e.g., polymerization risk) necessitates controlled conditions.

Physicochemical Properties :

  • The allyl group introduces unsaturation, enabling conjugation or Michael addition reactions. This contrasts with saturated amines like N-[(4-methoxyphenyl)methyl]propan-2-amine (), which lack such reactivity.

Stability and Applications: Allylamines are prone to oxidation, but the ethoxy/methoxy substituents may stabilize the aromatic ring against electrophilic attack.

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